N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, and an ethanediamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Ethanediamide: The final step involves the coupling of the methanesulfonyl-tetrahydroquinoline intermediate with ethanediamide, facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the tetrahydroquinoline ring, potentially converting it to a fully saturated quinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways suggests that it could be developed into a pharmaceutical agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide is used in the development of advanced materials. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of proteases, enzymes that break down proteins, leading to anti-inflammatory effects. Additionally, its interaction with receptors on cell surfaces can trigger signaling pathways that influence cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-chlorophenyl)methyl]ethanediamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-fluorophenyl)methyl]ethanediamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-bromophenyl)methyl]ethanediamide
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(4-methylphenyl)methyl]ethanediamide stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This unique substituent may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-5-7-15(8-6-14)13-21-19(24)20(25)22-17-10-9-16-4-3-11-23(18(16)12-17)28(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZVTFEAKKUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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